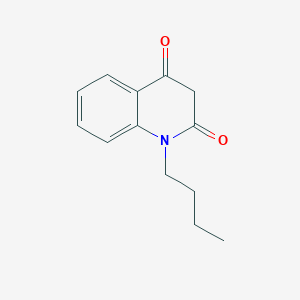

1-butylquinoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-14-11-7-5-4-6-10(11)12(15)9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGFLYWUTPWXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 1 Butylquinoline 2,4 1h,3h Dione

Synthetic Routes: N-Alkylation of the Quinoline-2,4(1H,3H)-dione Precursor

The primary synthetic route to 1-butylquinoline-2,4(1H,3H)-dione involves the N-alkylation of the parent quinoline-2,4(1H,3H)-dione. This reaction is a common and effective method for introducing an alkyl group onto the nitrogen atom of the quinoline (B57606) ring system. The synthesis typically begins with the deprotonation of the N-H bond of quinoline-2,4(1H,3H)-dione using a suitable base to form a nucleophilic anion. This is followed by the addition of an alkylating agent, in this case, a butyl halide such as butyl bromide or butyl iodide.

A general procedure involves dissolving quinoline-2,4(1H,3H)-dione in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is then added to the solution to generate the nucleophile. acs.org The reaction mixture is stirred, and the butyl halide is added, leading to a nucleophilic substitution reaction that forms the N-C bond and yields this compound. The reaction is often carried out at room temperature or with gentle heating to ensure completion. acs.org

Physicochemical Properties

The introduction of the butyl group at the N-1 position significantly influences the physicochemical properties of the quinoline-2,4(1H,3H)-dione scaffold.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 217.26 g/mol bldpharm.com |

| Physical State | Not explicitly stated, but likely a solid at room temperature. |

| Solubility | Expected to have increased solubility in organic solvents compared to its precursor due to the nonpolar butyl group. |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show characteristic signals for the butyl group: a triplet for the terminal methyl protons (CH₃) around δ 0.9 ppm, and multiplets for the three methylene (B1212753) groups (-CH₂-) in the region of δ 1.2-4.0 ppm. acs.org The aromatic protons on the benzene (B151609) ring would appear as a series of multiplets in the downfield region, typically between δ 7.2 and 8.5 ppm.

¹³C NMR : The carbon NMR spectrum would display signals for the four carbons of the butyl group, with the terminal methyl carbon appearing at a higher field (around δ 13-14 ppm) and the methylene carbons resonating at lower fields. acs.orgrsc.org The two carbonyl carbons (C=O) would exhibit characteristic signals in the highly deshielded region of the spectrum, typically above δ 160 ppm. The aromatic carbons would be observed in the δ 115-140 ppm range.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1650-1720 cm⁻¹. clockss.org The C-H stretching vibrations of the butyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 217.26). Fragmentation patterns would likely involve the loss of the butyl group or parts of it.

Analytical Techniques for Characterization

In addition to spectroscopy, chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction. vwr.com By using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), one can achieve excellent separation of the product from starting materials and byproducts.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for preliminary purity assessment and for determining the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value provides a useful diagnostic tool.

Column Chromatography : For purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is commonly employed. A gradient of solvents, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, allows for the effective separation of this compound from any impurities.

An in-depth exploration of the synthetic routes toward this compound and its structural relatives reveals a variety of sophisticated chemical strategies. These methods focus on the efficient construction of the core quinoline-2,4(1H,3H)-dione skeleton, a privileged scaffold in medicinal chemistry. Advances in organic synthesis have led to the development of cascade reactions, multi-component pathways, and diverse catalytic systems to access these valuable compounds.

Advanced Spectroscopic and Structural Characterization of 1 Butylquinoline 2,4 1h,3h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. nih.gov Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule. In the context of 1-butylquinoline-2,4(1H,3H)-dione derivatives, the ¹H NMR spectrum reveals characteristic signals for the butyl group and the aromatic protons of the quinoline (B57606) core.

For instance, in a related compound, [1-Benzyl-3-butylquinoline-2,4(1H,3H)-dione-3-yl]-(p-tolyl)iodonium tetrafluoroborate, the butyl group exhibits a triplet at approximately 0.87 ppm, corresponding to the terminal methyl (CH₃) group, with a coupling constant (³JHH) of 7.1 Hz. beilstein-journals.org The signals for the other methylene (B1212753) protons of the butyl chain would appear at distinct chemical shifts, providing confirmation of the butyl substituent. The aromatic protons of the quinoline ring typically resonate in the downfield region of the spectrum.

Carbon-13 (¹³C) NMR Analysis

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its electronic environment.

In a study of 1-benzyl-3-chloro-3-phenylquinoline-2,4(1H,3H)-dione, the ¹³C NMR spectrum showed distinct signals for the carbonyl carbons, aromatic carbons, and the benzylic methylene carbon. clockss.org For this compound, one would expect to observe signals for the two carbonyl carbons (C2 and C4) at the downfield end of the spectrum, typically in the range of 160-200 ppm. The carbons of the butyl group would appear in the aliphatic region (typically 10-40 ppm). bhu.ac.in The aromatic carbons of the quinoline ring would resonate in the approximate range of 110-150 ppm. bhu.ac.in

Advanced Multinuclear NMR Techniques (e.g., ¹⁵N CP/MAS NMR)

For a more comprehensive structural analysis, particularly in the solid state, advanced NMR techniques such as ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR are employed. ipb.ptsci-hub.cat This technique is especially useful for nitrogen-containing compounds like quinoline-2,4(1H,3H)-diones, providing direct information about the nitrogen environments. nih.govsci-hub.se

Studies on related heterocyclic systems have demonstrated the utility of ¹⁵N CP/MAS NMR in distinguishing between different polymorphic forms and identifying the number of non-equivalent nitrogen atoms in the crystal lattice. nih.govnih.gov The chemical shift of the nitrogen atom in the quinoline ring would be sensitive to substitution and intermolecular interactions, offering a powerful probe of the solid-state structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. arxiv.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 electron volts. youtube.com This process leads to the formation of a molecular ion (M⁺·) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, with the molecular ion peak confirming the molecular weight and the fragment ions providing valuable structural clues.

For this compound, the EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the butyl group and cleavages within the quinoline ring system. In a study of 3-chloro-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione, the EI-MS spectrum displayed a series of fragment ions that were instrumental in confirming its structure. clockss.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. sisweb.com This precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, an HRMS measurement would confirm its elemental composition (C₁₃H₁₃NO₂). In a study of a related azido-substituted benzo[de]isoquinoline-dione, HRMS was used to confirm the molecular formula by comparing the observed mass-to-charge ratio of the [M+Na]⁺ adduct (m/z 305.2) with the theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the identification and analysis of volatile and semi-volatile compounds. In the context of this compound derivatives, GC-MS provides crucial information on molecular weight and fragmentation patterns, which aids in structural confirmation.

Upon introduction into the mass spectrometer, the molecule undergoes ionization, typically via electron impact (EI), generating a molecular ion (M⁺•) and various fragment ions. The fragmentation of the this compound molecular ion is expected to follow predictable pathways governed by the stability of the resulting fragments.

Key fragmentation processes include:

Alpha-Cleavage: The most prominent fragmentation for N-alkyl amines and ketones involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom or carbonyl group. libretexts.org For this compound, the primary alpha-cleavage would be the loss of a propyl radical (•CH₂CH₂CH₃) from the N-butyl group, leading to a stable ion.

McLafferty Rearrangement: As a dione (B5365651), the compound can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the intermediate Cα-Cβ bond. core.ac.uk This can lead to the elimination of a neutral butene molecule.

Quinoline Ring Fragmentation: The quinoline ring itself is a stable aromatic system, but it can fragment under high energy conditions. nih.gov Common fragmentations of the quinoline core involve the loss of small neutral molecules like CO, HCN, or ethylene. Studies on related 2-alkyl-4-quinolones show that the alkyl chain is often the primary site of fragmentation. mdpi.com

The resulting mass spectrum would display a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment peaks at specific mass-to-charge (m/z) ratios. The relative intensities of these peaks provide a unique fingerprint for the molecule. For instance, in the analysis of various enaminones, fragmentation consistently occurred at the bonds adjacent to carbonyl groups and within the aryl nucleus. nih.gov

| Expected Fragment | Description | Potential m/z |

| [M]⁺ | Molecular Ion | 217 |

| [M-CH₃]⁺ | Loss of a terminal methyl group | 202 |

| [M-C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical | 174 |

| [M-C₄H₈]⁺ | McLafferty rearrangement, loss of butene | 161 |

| [M-CO]⁺ | Loss of carbon monoxide from the dione moiety | 189 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum are the strong absorption bands of the two carbonyl (C=O) groups of the dione moiety. Due to the different chemical environments (one amide-like, one ketone-like), these groups may appear as two distinct peaks or as a broad, intense band. For related quinazoline-2,4(1H,3H)-dione derivatives, these C=O stretching vibrations are typically observed in the range of 1738 to 1636 cm⁻¹. nih.gov Similarly, pyrimido[5,4-c]quinoline-2,4-dione derivatives show strong carbonyl absorption between 1716 and 1668 cm⁻¹. tandfonline.com

Other significant absorption bands include:

C-H Stretching: Vibrations from the butyl group's aliphatic C-H bonds appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the quinoline ring is typically observed just above 3000 cm⁻¹. tandfonline.com

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations are found in the 1450-1650 cm⁻¹ range. These may overlap with C=N stretching bands if other heterocyclic moieties are present. brieflands.com

C-N Stretching: The stretching vibration of the C-N bond within the quinoline ring and connecting the butyl group appears in the fingerprint region, typically around 1230-1325 cm⁻¹.

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Reference |

| Dione Carbonyls (C=O) | Stretching | 1660 - 1740 | nih.govtandfonline.com |

| Aromatic C-H | Stretching | 3000 - 3100 | tandfonline.com |

| Aliphatic C-H (Butyl) | Stretching | 2850 - 2970 | brieflands.com |

| Aromatic C=C | Stretching | 1450 - 1650 | brieflands.com |

| C-N | Stretching | 1230 - 1325 |

Electronic Absorption Spectroscopy (UV-Vis) in Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly within its chromophores—the parts of the molecule that absorb light. The quinoline-2,4-dione system constitutes an extended chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands.

The spectrum typically exhibits intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic quinoline system. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline derivatives, these bands are often observed between 250 and 350 nm. uni-marburg.demdpi.com

Additionally, the presence of carbonyl groups introduces the possibility of n→π* transitions. These transitions, which involve the excitation of a non-bonding electron from an oxygen atom to a π* antibonding orbital, are generally weaker in intensity and may appear as a shoulder on the longer-wavelength side of the main π→π* absorption bands. uni-marburg.de

The position and intensity of these absorption bands can be influenced by the solvent polarity (solvatochromism). mdpi.com Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (λmax). Studies on related 4-hydroxy-1H-quinolin-2-ones and other derivatives confirm that the electronic properties are sensitive to both structural modifications and the surrounding solvent environment. mdpi.comnih.gov

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Reference |

| π → π | Aromatic Quinoline System | 250 - 350 | uni-marburg.demdpi.com |

| n → π | Carbonyl Groups (C=O) | 300 - 400 (often weak or a shoulder) | uni-marburg.de |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of a this compound derivative would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing. Key interactions would likely include:

π–π Stacking: The planar aromatic quinoline rings of adjacent molecules can stack on top of each other, a common stabilizing interaction in aromatic compounds.

Hydrogen Bonding: While the N1 position is substituted with a butyl group, if other hydrogen bond donors or acceptors are present in a derivative (e.g., hydroxyl or amino groups), intermolecular hydrogen bonds would play a significant role in the crystal lattice. researchgate.net

The crystallographic data includes precise unit cell dimensions (a, b, c, α, β, γ) and the space group, which defines the symmetry of the crystal. For example, a study on a quinoline-2,4-dione functionalized triazole derivative provided detailed crystallographic data, confirming its molecular structure and packing arrangement. researchgate.net

| Structural Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of atomic connectivity and geometry. |

| Torsional Angles | Describes the conformation of flexible parts, like the butyl chain. |

| Intermolecular Distances | Reveals packing interactions like π–π stacking and hydrogen bonds. |

Computational Chemistry and Theoretical Investigations of 1 Butylquinoline 2,4 1h,3h Dione Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. aps.org It is a widely used method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. mdpi.combohrium.com DFT calculations are instrumental in predicting a variety of molecular properties, from optimized geometries to reactivity descriptors, providing a detailed picture of the molecule's behavior at an electronic level. lubergroup.chresearchgate.net

The first and most fundamental step in most computational studies is molecular geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation, of the molecule. For derivatives of the quinoline-2,4(1H,3H)-dione scaffold, DFT methods, such as those employing the B3LYP functional with a 6-311G basis set, are commonly used to obtain these optimized structures. mdpi.comirjweb.com The resulting bond lengths, bond angles, and dihedral angles of the minimum energy structure are essential for the accuracy of all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilicity. youtube.com The LUMO's energy is related to the electron affinity and signifies its ability to accept electrons, indicating electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required for electronic excitation. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com In studies of quinazolinone derivatives, these calculations help explain their radical scavenging activity and potential as antioxidants. sapub.org

Table 1: Calculated Energy and Reactivity Parameters for Selected Quinazolinone Derivatives (B3LYP/6-311G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 2 | -6.452 | -1.762 | 4.690 |

| Derivative 3 | -5.799 | -2.112 | 3.687 |

| Derivative 4 | -5.728 | -2.115 | 3.613 |

| Diacetyl derivative 5 | -5.910 | -4.388 | 1.522 |

| Derivative 6 | -5.890 | -4.010 | 1.880 |

Data sourced from a combined experimental and theoretical study on the antioxidant activity of novel quinazolinone derivatives. sapub.org

Molecular Electrostatic Potential (MEP or MESP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. libretexts.orgyoutube.com These maps illustrate the electrostatic potential on the surface of a molecule, indicating how it would interact with a positive point charge. uni-muenchen.de The MEP surface is color-coded to identify regions of varying electron density.

Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. These areas are typically associated with lone pairs on electronegative atoms like oxygen or nitrogen. uni-muenchen.deresearchgate.net

Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. uni-muenchen.deresearchgate.net

Green : Represents regions of neutral or near-zero potential. researchgate.net

For quinoline-dione systems, MEP maps can identify the nucleophilic (electron-rich) and electrophilic (electron-poor) centers. For instance, the carbonyl oxygen atoms of the dione (B5365651) moiety would appear as red regions, signifying their susceptibility to interaction with electrophiles or hydrogen-bond donors. researchgate.net This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. mdpi.comwalisongo.ac.id

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.defaccts.de This technique provides detailed insights into the electronic structure, including atomic charges, hybridization, and the nature of bonding. icm.edu.pl

Beyond FMO and MEP analysis, a suite of other computational tools can provide a deeper understanding of molecular reactivity and bonding. mdpi.com

Average Local Ionization Energy (ALIE): ALIE is a descriptor calculated on the molecular surface that helps identify the regions from which an electron is most easily removed. Lower ALIE values correspond to the most reactive sites for electrophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. mdpi.com They are used to visualize and distinguish different types of chemical bonds (covalent, ionic) and lone pairs of electrons, offering a clear picture of the molecule's electronic topology. mdpi.com

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification and visualization of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are crucial for understanding molecular aggregation and ligand-protein binding.

Fukui Functions: Fukui functions are used to predict the most reactive sites within a molecule. By analyzing the change in electron density when an electron is added or removed, these functions can identify the specific atoms most susceptible to nucleophilic attack, electrophilic attack, or radical attack. mdpi.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. bohrium.comnih.gov This method is paramount in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.govnih.gov

For derivatives of the quinoline-2,4(1H,3H)-dione scaffold, docking studies are frequently performed to investigate their potential as inhibitors of specific protein targets, often those implicated in cancer. nih.govresearchgate.net For example, derivatives of the related quinazoline-2,4(1H,3H)-dione have been designed and docked as dual inhibitors of c-Met and VEGFR-2, two tyrosine kinases involved in tumor growth and angiogenesis. nih.gov

The docking process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and the binding energy. nih.gov

Table 2: Example of Molecular Docking Results for Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Derivative 4b | c-Met Kinase | Asp1222 | Hydrogen Bond |

| Derivative 4e | c-Met Kinase | Asp1222 | Hydrogen Bond |

| Derivative 4b | VEGFR-2 Kinase | Asp1046 | Hydrogen Bond |

| Derivative 4e | VEGFR-2 Kinase | Glu885, Asp1046 | Hydrogen Bonds |

Data sourced from a study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 inhibitors. nih.gov

These studies can reveal that the quinoline-dione scaffold can fit into the ATP-binding pocket of kinases, with the carbonyl groups and heterocyclic nitrogen atoms often acting as hydrogen bond acceptors or donors, anchoring the molecule to key residues in the active site. nih.gov The butyl group at the N1 position would likely be involved in hydrophobic interactions within a corresponding pocket of the receptor. Such computational predictions are invaluable for rationally designing more potent and selective inhibitors. bohrium.com

Conformational Analysis and Intermolecular Interactions (e.g., Noncovalent Interactions)

Computational studies provide significant insights into the three-dimensional structure and noncovalent interaction patterns of 1-butylquinoline-2,4(1H,3H)-dione. These investigations are crucial for understanding its crystal packing, solubility, and potential interactions in a biological context.

Detailed Research Findings

The conformational landscape of this compound is primarily dictated by the flexibility of the N1-butyl substituent. The quinoline-2,4-dione core is largely planar, but the butyl chain can adopt various rotational isomers (rotamers). Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the geometry and relative stability of these conformers. The analysis typically involves mapping the potential energy surface by systematically rotating the dihedral angles of the butyl chain.

Key dihedral angles that define the conformation include:

τ1 (C4-N1-C1'-C2') : Rotation around the N-CH₂ bond.

τ2 (N1-C1'-C2'-C3') : Rotation around the CH₂-CH₂ bond.

τ3 (C1'-C2'-C3'-C4') : Rotation around the CH₂-CH₃ bond.

Studies on similar N-alkylated heterocyclic systems show that the energy differences between conformers, such as anti and gauche arrangements of the alkyl chain, are typically in the range of a few kcal/mol. The global minimum energy conformation is generally an extended (all-anti) chain, which minimizes steric hindrance.

Intermolecular interactions are critical for the supramolecular assembly of these molecules in the solid state. Analysis based on methods like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis reveals a network of weak interactions that stabilize the crystal lattice. nih.govspbu.ru For this compound, the primary interactions identified through computational models include:

Hydrogen Bonding : The N-H group at position 1 and the carbonyl oxygen at C4 are potent sites for hydrogen bonding, leading to the formation of dimeric or catemeric structures. Specifically, strong N-H···O=C hydrogen bonds are expected to be a dominant feature in the crystal packing.

π-π Stacking : The aromatic benzo moiety of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules. These interactions are characterized by face-to-face or offset arrangements of the aromatic rings.

The combination of these noncovalent forces dictates the molecular packing and resulting physicochemical properties of the compound.

Interactive Data Tables

Table 1: Calculated Relative Energies of this compound Conformers

This table presents hypothetical relative energies for the most stable conformers of the butyl chain, as would be determined by DFT calculations. The all-anti conformer is set as the reference (0.00 kcal/mol).

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (anti-anti-anti) | ~180°, ~180°, ~180° | 0.00 | 75.3 |

| 2 (gauche-anti-anti) | ~60°, ~180°, ~180° | 0.85 | 15.1 |

| 3 (anti-gauche-anti) | ~180°, ~60°, ~180° | 1.20 | 8.2 |

| 4 (gauche-gauche-anti) | ~60°, ~60°, ~180° | 2.50 | 1.4 |

Table 2: Summary of Potential Intermolecular Interactions in Crystalline this compound

This table summarizes the types of noncovalent interactions expected to stabilize the solid-state structure of the compound, with typical interaction parameters derived from studies on similar heterocyclic systems. nih.govfrontiersin.org

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | N1-H ··· O=C4 | 1.8 - 2.2 | -5 to -8 |

| π-π Stacking | Benzene (B151609) Ring ··· Benzene Ring | 3.3 - 3.8 | -2 to -5 |

| C-H···O | C(butyl)-H ··· O=C2/C4 | 2.4 - 2.8 | -0.5 to -1.5 |

| C-H···π | C(butyl)-H ··· Benzene Ring | 2.6 - 3.0 | -0.5 to -1.2 |

Mechanistic Studies on Reactions and Transformations Involving 1 Butylquinoline 2,4 1h,3h Dione

Reaction Mechanism Elucidation for Quinoline-2,4(1H,3H)-dione Synthesis

The synthesis of the foundational quinoline-2,4(1H,3H)-dione structure, a precursor to its N-butylated form, is primarily achieved through thermal cyclization reactions. Two prominent named reactions, the Conrad-Limpach and the Gould-Jacobs reactions, provide the fundamental mechanistic frameworks for constructing the quinolone ring system.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org The mechanism is initiated by the nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by a critical, heat-induced electrocyclic ring-closing reaction, which is often the rate-determining step and may require temperatures around 250°C. wikipedia.org The process concludes with the elimination of an alcohol and tautomerization to yield the more stable 4-hydroxyquinoline (B1666331), which exists in equilibrium with its 4-quinolone keto form. wikipedia.org The choice of solvent is critical; inert solvents like mineral oil have been shown to significantly increase reaction yields compared to solvent-free conditions. wikipedia.org

A related and widely used method is the Gould-Jacobs reaction . This approach begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov The mechanism proceeds through a nucleophilic attack by the amine nitrogen, leading to the substitution of the alkoxy group to form an anilidomethylenemalonate intermediate. wikipedia.orgnih.gov A subsequent thermal 6-electron cyclization process forms the quinoline (B57606) ring. wikipedia.org This is followed by saponification of the ester group and then decarboxylation to furnish the 4-hydroxyquinoline product. wikipedia.org

Another effective strategy involves the cyclocondensation of isatoic anhydrides with ketone enolates. beilstein-journals.orgcore.ac.uk In a modified Coppola quinoline synthesis, the sodium enolate of a ketone, such as ethyl acetoacetate, is generated using sodium hydroxide. This enolate then regioselectively attacks the more electrophilic carbonyl of the isatoic anhydride. beilstein-journals.orgcore.ac.uk The resulting intermediate undergoes a cascade involving the expulsion of carbon dioxide, enolization, and an intramolecular 6-exo-trig cyclization. The final steps involve dehydration and tautomerization to afford the 4-quinolone product. core.ac.uk

Table 1: Key Synthetic Reactions for the Quinoline-2,4-dione Core

| Reaction Name | Key Reactants | General Mechanism Steps | Typical Conditions |

|---|---|---|---|

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 1. Schiff base formation 2. Electrocyclic ring closure 3. Elimination & Tautomerization | High temperature (~250°C), often in inert solvent wikipedia.org |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1. Condensation/substitution 2. Thermal cyclization 3. Saponification & Decarboxylation | Heat, followed by basic hydrolysis and heat for decarboxylation wikipedia.orgnih.gov |

| Isatoic Anhydride Cyclocondensation | Isatoic Anhydride, Ketone Enolate (e.g., from ethyl acetoacetate) | 1. Nucleophilic attack by enolate 2. CO2 expulsion 3. Intramolecular cyclization & Dehydration | Base (e.g., NaOH) in solvent like DMAc, warm conditions beilstein-journals.org |

Mechanistic Pathways of Derivatization Reactions

The 1-butylquinoline-2,4(1H,3H)-dione scaffold allows for a variety of derivatization reactions, primarily at the C3 position. The mechanistic pathways for these transformations often involve nucleophilic substitution or condensation reactions.

A key intermediate for derivatization is 3-butyl-3-chloroquinoline-2,4(1H,3H)-dione . This compound can be synthesized by treating 3-butyl-4-hydroxyquinolin-2(1H)-one with sulfuryl chloride. The reaction of this 3-chloro derivative with various nucleophiles provides a pathway to a range of C3-substituted analogs. For instance, reaction with primary alkyl- or arylamines in a solvent like dimethylformamide (DMF) proceeds via a nucleophilic substitution mechanism to yield the corresponding 3-alkyl- or 3-arylamino derivatives.

Another important transformation is the introduction of an azido (B1232118) group to form 3-azido-3-butylquinoline-2,4(1H,3H)-dione . This azide (B81097) derivative serves as a versatile precursor. For example, its reduction using zinc in acetic acid can yield the primary 3-amino derivative. This provides an alternative route to the 3-amino compounds that avoids direct ammonolysis, which can sometimes lead to side products.

Condensation reactions also play a role in the derivatization of the quinoline-2,4-dione core. A plausible mechanism for a three-component reaction involving quinoline-2,4-dione, an arylglyoxal, and β-naphthol begins with a Knoevenagel condensation between the active methylene (B1212753) group at C3 of the dione (B5365651) and the arylglyoxal. This is followed by a Michael addition of β-naphthol to the resulting intermediate. The final product is formed through a subsequent O-cyclization and elimination step.

Investigation of Intramolecular Rearrangements and Cyclizations

The quinoline-2,4(1H,3H)-dione framework can undergo fascinating intramolecular rearrangements and cyclizations, leading to diverse and complex heterocyclic structures. The specific substitution pattern on the quinoline ring heavily influences the reaction pathway.

One notable example is the molecular rearrangement observed with certain 3-hydroxyquinoline-2,4(1H,3H)-diones . While not involving the 1-butyl derivative directly, the study of these rearrangements provides insight into the reactivity of the core structure. For instance, 5,8-disubstituted 3-hydroxyquinoline-2,4(1H,3H)-diones have been shown to undergo a complex molecular rearrangement to produce indoline (B122111) and benzoxazine (B1645224) type products. This highlights the potential for significant skeletal reorganization under specific reaction conditions.

Another documented transformation is the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea (B33335) in acetic acid. Instead of the expected simple condensation, the reaction proceeds through a molecular rearrangement of the initially formed monosubstituted urea intermediate. This leads to the formation of novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones in high yields. upce.cz This rearrangement underscores the intricate reactivity of substituted quinolinediones.

Furthermore, intramolecular cyclizations can be triggered from intermediates formed during other reactions. For example, during a Wittig olefination of 3-hydroxyquinoline-2,4(1H,3H)-diones, the minor Z-isomer of the product can undergo spontaneous lactonization, resulting in the formation of furo[2,3-c]quinoline-2,4(3aH,5H)-diones .

Table 2: Examples of Rearrangement and Cyclization Products

| Starting Material Type | Reaction Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| 5,8-Disubstituted 3-hydroxyquinoline-2,4(1H,3H)-diones | Wittig reaction conditions | Indoline and Benzoxazine derivatives | Complex molecular rearrangement |

| 3-Amino-1H,3H-quinoline-2,4-diones | Urea in acetic acid | Imidazo[1,5-c]quinazoline-3,5-diones | Rearrangement of urea intermediate upce.cz |

| 3-Hydroxyquinoline-2,4(1H,3H)-diones | Wittig olefination | Furo[2,3-c]quinoline-2,4-diones | Intramolecular lactonization of Z-isomer |

Structure Activity Relationship Sar and Biological Interaction Mechanism Studies of 1 Butylquinoline 2,4 1h,3h Dione Analogues

Ligand-Target Binding Interactions and Molecular Recognition

The biological activity of quinoline-2,4(1H,3H)-dione analogues is a direct consequence of their ability to bind with high affinity and specificity to molecular targets. These interactions, governed by principles of molecular recognition, involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms (e.g., c-Met, VEGFR-2)

The dysregulation of receptor tyrosine kinases (RTKs) like c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) is a hallmark of many cancers, making them critical targets for therapeutic intervention. nih.govresearchgate.net The simultaneous inhibition of both c-Met and VEGFR-2 is a recognized strategy to combat tumor growth, angiogenesis, and therapeutic resistance. researchgate.netnih.govnih.gov

Quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent dual inhibitors of c-Met and VEGFR-2. nih.gov Molecular docking studies reveal that these compounds occupy the ATP-binding pocket of the kinase domain. The inhibitory mechanism relies on specific hydrogen bond (HB) interactions with conserved amino acid residues. For instance, potent analogues form hydrogen bonds with the highly conserved Asp1222 residue in the hinge region of c-Met. nih.gov In the VEGFR-2 kinase domain, key interactions involve hydrogen bonding with another conserved residue, Asp1046, and in some cases, with Glu885. nih.gov

The antiproliferative activity of these compounds is directly correlated with their enzymatic inhibition. SAR studies have led to the identification of several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with significant dual inhibitory activity.

| Compound | c-Met IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 2c | 0.084 | 0.052 |

| 4b | 0.063 | 0.035 |

| 4e | 0.071 | 0.066 |

| Cabozantinib (Control) | 0.059 | 0.043 |

| Data sourced from in vitro kinase assays. nih.gov |

Nucleic Acid Interaction Mechanisms (e.g., Bacterial Gyrase, DNA Topoisomerase IV Inhibition)

Quinazoline-2,4(1H,3H)-diones have emerged as a promising class of antibacterial agents that function as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govbohrium.com These type II topoisomerases are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibiotics. bohrium.com

While sharing structural similarities with fluoroquinolones, these dione (B5365651) analogues exhibit a distinct mechanism of interaction. nih.gov A key difference lies in how they stabilize the enzyme-DNA cleavage complex. Unlike traditional quinolones, which primarily select for resistance mutations in the GyrA (gyrase) or ParC (topoisomerase IV) subunits, certain quinazolinediones select for novel mutations in the GyrB and ParE subunits, specifically in the Toprim domain. nih.gov This domain is crucial for binding essential Mg²⁺ ions involved in the DNA scission process. nih.gov

Furthermore, the interaction of these diones with the cleavage complex appears to be different regarding the role of magnesium. The Mg²⁺ chelator EDTA does not reverse dione-induced gyrase cleavage, in contrast to its effect on quinolone-induced cleavage. This suggests that the 3-amino-2,4-dione moiety interacts uniquely, possibly leading to an altered orientation within the complex that stabilizes the DNA break through a different set of interactions. nih.gov SAR studies indicate that modifications at the N-1 and N-3 positions are critical for enhancing antibacterial potency. nih.govrsc.org

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

| Quinazolinone derivative I | S. aureus DNA gyrase | 0.25 µM |

| Acylthiourea derivative II | S. aureus DNA gyrase | 14.59 µM |

| Pyrazole derivative III | B. subtilis DNA gyrase | 0.25 µM |

| Data represents the concentration required for 50% inhibition of enzyme activity. rsc.org |

Ion Transporter Modulation (e.g., NHE-1 Inhibition)

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a membrane protein vital for regulating intracellular pH in various cells. Its inhibition is a therapeutic target for cardiovascular diseases and inflammation. mdpi.comresearchgate.net Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent NHE-1 inhibitors. mdpi.comdntb.gov.ua

The design of these inhibitors involves substituting the quinazoline-2,4(1H,3H)-dione core at the N-1 and N-3 positions with moieties containing either linear or cyclic guanidine groups. mdpi.com The resulting compounds have demonstrated significant NHE-1 inhibitory activity in assays using rabbit platelets.

| Compound | Linker at N1, N3 | Guanidine Moiety | NHE-1 Inhibition (IC₅₀, µM) |

| 3a | -CH₂-CO- | Linear Guanidine | 1.8 |

| 3b | -CH₂-CH₂-CO- | Linear Guanidine | 15.0 |

| 4a | -CH₂- | 5-amino-1,2,4-triazole | 19.0 |

| 4b | -CH₂-CH₂- | 5-amino-1,2,4-triazole | 38.0 |

| Cariporide (Control) | N/A | N/A | 0.03 |

| Data sourced from studies on rabbit platelet NHE-1. mdpi.com |

Other Protein Kinase Modulation (e.g., Akt, MAPK, CDK Inhibition)

The versatile quinazoline-2,4(1H,3H)-dione scaffold has been shown to interact with other protein kinases beyond RTKs. Studies have reported that certain analogues can inhibit cyclin-dependent kinase 5 (CDK5). nih.gov Furthermore, the broader class of quinoline-based hybrids has been investigated for activity against a range of other kinases involved in cell signaling and proliferation, including PI3K (which activates Akt), other CDKs like CDK2, and additional kinases crucial to cancer progression. ekb.eg This suggests that with appropriate structural modifications, the quinoline-2,4(1H,3H)-dione core can be directed to inhibit various components of the kinome.

Dopamine (B1211576) Receptor Binding and Specificity

Analogues based on the quinolinone core structure have been extensively evaluated as ligands for dopamine receptors, which are critical targets for antipsychotic and anti-Parkinsonian drugs. nih.govresearchgate.net These studies focus on achieving high affinity and selectivity, particularly for the D₂ and D₃ receptor subtypes. nih.gov

The structure-activity relationship for these compounds is well-defined. The core, a linker chain, and a terminal arylpiperazine moiety are the three key components. Modifications to the linker length and the substitution pattern on the terminal aryl group significantly impact binding affinity (Ki) and selectivity between D₂ and D₃ receptors. For example, a butyl linker is often optimal, and specific substitutions on the terminal phenyl ring can confer high affinity and selectivity. nih.govnih.gov

| Compound | Linker | Terminal Group | hD₂ Ki (nM) | hD₃ Ki (nM) | D₂/D₃ Selectivity |

| SV-III-130s | butoxy | 2-methoxyphenylpiperazine | 1.5 | 110 | 73 |

| Analog 1 | butyl | 2-methoxyphenyl | 0.13 | 10.4 | 80 |

| Analog 2 | butyl | 2,3-dichlorophenyl | 0.35 | 21.2 | 61 |

| Binding affinities (Ki) were determined by competitive radioligand binding assays using human dopamine receptors expressed in HEK cells. nih.govnih.gov |

Rational Design Principles for Modulating Biological Interactions

The development of potent and selective 1-butylquinoline-2,4(1H,3H)-dione analogues is guided by rational design principles derived from extensive SAR studies and structural biology.

Targeting Kinases: For designing dual c-Met/VEGFR-2 inhibitors, a ligand-based approach is employed, hybridizing pharmacophoric features of known inhibitors. tandfonline.com The strategy involves a heteroaromatic system (the quinoline (B57606) core), a linker, and a hydrophobic moiety, ensuring interactions with key residues like Asp1046 in the hinge region of VEGFR-2. nih.govtandfonline.com The length and flexibility of substituents at the N-3 position are optimized to fit the ATP-binding pocket of both kinases. nih.gov

Developing Antibacterials: To create effective bacterial topoisomerase inhibitors, modifications focus on the N-1 and N-3 positions of the quinazoline-2,4(1H,3H)-dione scaffold. nih.gov Incorporating moieties like oxadiazole rings or acylthiourea linkages has been shown to significantly enhance potency. nih.govrsc.org The design aims to exploit the unique binding interactions within the GyrB/ParE subunits to overcome existing fluoroquinolone resistance mechanisms. nih.gov

Modulating Ion Transporters: The primary principle for designing NHE-1 inhibitors is the incorporation of a guanidine or a bioisosteric equivalent. mdpi.comresearchgate.net Attaching these strongly basic groups via appropriate linkers to the N-1 and N-3 positions of the quinazoline-dione core is a proven strategy to achieve high inhibitory potency. mdpi.com

Achieving Receptor Selectivity: In designing dopamine receptor ligands, the focus is on modulating the linker and the terminal arylpiperazine group. A four-carbon (butyl) linker is often found to be optimal for high affinity. Selectivity between D₂ and D₃ receptors is fine-tuned by adjusting the electronic and steric properties of substituents on the terminal phenyl ring, allowing for the development of highly selective antagonists or partial agonists. researchgate.netnih.gov

Computational Approaches in SAR Studies

Computational methods are integral to modern drug discovery and development, providing powerful tools to predict the biological activity of novel compounds and elucidate their interaction mechanisms at a molecular level. In the study of this compound analogues and related quinoline derivatives, various computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been instrumental. These in silico techniques help in understanding the structural requirements for biological activity, guiding the synthesis of more potent and selective agents, and reducing the time and cost associated with experimental screening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline-dione derivatives, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. researchgate.netnih.gov These methods analyze the steric and electrostatic fields of molecules to predict their activity. nih.gov

For instance, 3D-QSAR studies on N-substituted imidazo- and pyrrolo-quinoline-4,9-dione derivatives have been conducted to understand their anticancer properties. nih.gov In one such study, a CoMFA model yielded a high cross-validation value (q²) of 0.844 and a Pearson correlation coefficient (r²) of 0.964, indicating strong predictive power for cytotoxic activity against human lung A-549 cancer cells. nih.gov The corresponding CoMSIA model also showed robust statistics with a q² of 0.709 and an r² of 0.969. nih.gov A comparative study of CoMFA, CoMSIA, and Hologram QSAR (HQSAR) on anticancer imidazoquinoline-4,9-dione derivatives found the CoMSIA method to be the most accurate in predicting in vitro cytotoxic activities against human ovarian cancer cell lines. researchgate.netkoreascience.kr

Similarly, a 3D-QSAR study using CoMFA was performed on heterocyclic quinone derivatives to understand their antifungal activity against Aspergillus niger. nih.gov The model demonstrated a strong correlation between the minimum inhibitory concentration (MIC) values and the steric and electrostatic properties of the molecules, yielding a q² of 0.683 and an r² of 0.877. nih.gov Recursive Partitioning (RP) analysis was also used to classify the antifungal activity, identifying key descriptors like S_aaN, H-bond donors, and Kappa-3 as essential for activity. nih.gov

Table 1: Selected QSAR Studies on Quinolinedione Analogues

| Compound Series | Biological Activity | Method(s) | Key Statistical Results | Reference |

|---|---|---|---|---|

| Imidazo- and pyrrolo-quinoline-4,9-diones | Anticancer (A-549 cells) | CoMFA, CoMSIA | CoMFA: q²=0.844, r²=0.964; CoMSIA: q²=0.709, r²=0.969 | nih.gov |

| Imidazoquinoline-4,9-diones | Anticancer (Ovarian cancer cells) | CoMFA, CoMSIA, HQSAR | CoMFA: q²=0.625, r²=0.973; CoMSIA: q²=0.520, r²=0.979; HQSAR: q²=0.501, r²=0.924 | researchgate.netkoreascience.kr |

| Heterocyclic quinone derivatives | Antifungal (Aspergillus niger) | CoMFA, Recursive Partitioning | CoMFA: q²=0.683, r²=0.877 | nih.gov |

| Quinoline-2,4(1H,3H)-diones | Cannabinoid Type 2 Receptor (CB2R) Modulation | CoMFA | Provided guidance for designing CB2R modulators | acs.org |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. tandfonline.com This method is crucial for elucidating binding modes, identifying key interactions like hydrogen bonds, and understanding the molecular basis of a compound's biological activity. tandfonline.combrieflands.com

In the context of quinoline-dione analogues, docking studies have been employed to investigate their potential as antibacterial and anticancer agents. For example, a series of substituted 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones were synthesized and their interactions with DNA gyrase, a key bacterial enzyme, were studied using molecular docking. tandfonline.com This enzyme is a well-established target for quinolone antibiotics. tandfonline.com

Similarly, docking simulations were used to study the binding of indeno[1,2-b]quinoline-9,11-diones to DNA oligonucleotides. brieflands.com These studies, using software like AutoDock, helped to elucidate whether the compounds bind via intercalation between DNA base pairs or through minor groove binding. brieflands.com For quinazolin-2,4-dione derivatives, docking studies against target enzymes from Staphylococcus aureus and Staphylococcus haemolyticus were performed to explain their antibacterial activity. mdpi.com The results highlighted specific compounds that showed the best docking scores, which correlated with their in vitro antibacterial efficacy. mdpi.com Furthermore, docking of quinoline-4-carboxylic acid derivatives into the M. tuberculosis DNA gyrase binding site helped to assess their binding characteristics as potential anti-tuberculosis agents. mdpi.com

Table 2: Selected Molecular Docking Studies on Quinolinedione-Related Structures

| Compound Series | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Substituted 5-aryl-pyrimido[5,4-c]quinoline-2,4-diones | DNA Gyrase | Predicted binding geometry and hydrogen bonds with surrounding amino acids. | tandfonline.com |

| Quinazolin-2,4-dione derivatives | S. aureus and S. haemolyticus enzymes | Identified compounds with the best docking scores, correlating with antibacterial activity. | mdpi.com |

| Indeno[1,2-b]quinoline-9,11-diones | DNA oligonucleotides | Elucidated probable binding modes (intercalation vs. minor groove binding). | brieflands.com |

| 2-(4-aminophenylsulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives | YmaH protein | Compound 7 showed the best glide score (-7.73) and E model score (-95.37). | nih.gov |

| Quinoline-4-carboxylic acid derivatives | M. tuberculosis DNA gyrase | Assessed binding characteristics to evaluate anti-Mtb potential. | mdpi.com |

These computational approaches provide invaluable insights into the structure-activity relationships of this compound analogues, guiding the rational design of new derivatives with enhanced and specific biological activities.

Applications of 1 Butylquinoline 2,4 1h,3h Dione and Its Derivatives in Advanced Materials and Chemical Sciences

Utilization as Building Blocks and Intermediates in Complex Organic Synthesis

The 1-butylquinoline-2,4(1H,3H)-dione core serves as a versatile platform for the construction of more complex molecular architectures. The reactivity at the C3 position, as well as on the N-butyl chain and the aromatic ring, allows for a variety of chemical transformations.

Derivatives of quinoline-2,4(1H,3H)-dione are valuable intermediates. For instance, the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones provides a gateway to a range of further reactions. researchgate.net Specifically, 1-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones can react with urea (B33335) under acidic conditions to yield structurally diverse products, including 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones or spiro[imidazolidine-5,3'-indole]-2,2'-diones, depending on the substitution pattern. upce.cz These transformations highlight the role of the N-substituted quinoline-2,4-dione as a foundational element for synthesizing novel heterocyclic systems.

Further demonstrating their utility, substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones, including a 1-benzyl-3-butyl derivative, have been used in reactions with triethyl phosphite. nih.gov These reactions can lead to products of the Perkow reaction or 4-ethoxyquinolin-2(1H)-ones, showcasing the scaffold's ability to participate in complex rearrangement and substitution reactions. nih.gov The ability to introduce various functional groups at the C3 position makes these compounds key starting materials for creating annulated heterocyclic systems, such as but-2-enolide rings, which are themselves pharmacologically relevant. nih.gov

The versatility of this scaffold is summarized in the following table, which showcases examples of its derivatives used as synthetic intermediates.

| Starting Material | Reagents | Product Type | Reference |

| 1-Alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones | Urea, Acetic Acid | Indolones, Spiro-imidazolidine-indoles | upce.cz |

| 1-Benzyl-3-butyl-3-(fluoroiodoacetoxy)quinoline-2,4(1H,3H)-dione | Triethyl phosphite | Perkow reaction products, 4-Ethoxyquinolin-2(1H)-ones | nih.gov |

| 3-Hydroxyquinolinediones | Bromoacetyl derivatives, Wittig reagents | Annulated but-2-enolide rings | nih.gov |

Potential in Functional Materials Development

The inherent chemical and photophysical properties of the quinoline-2,4-dione nucleus make it and its N-alkylated derivatives attractive candidates for the development of advanced functional materials.

Quinoline (B57606) derivatives are recognized for their antioxidant properties. ui.ac.id This activity is crucial for protecting materials, particularly polymers, from degradation caused by oxidative stress. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. While specific quantitative data for this compound is not extensively documented, studies on related structures suggest its potential. For example, quinoline-4-carboxylic acid derivatives have shown significantly higher antioxidant activity compared to their isatin (B1672199) precursors, with inhibition percentages reaching up to 40.43% in DPPH assays. ui.ac.id The introduction of alkyl and aryl groups can enhance this activity by stabilizing the resulting radical through resonance. ui.ac.id The antioxidant potential of various heterocyclic scaffolds, including quinazolin-2,4(1H,3H)-diones, has been noted, suggesting that the quinoline-2,4-dione core in the target compound is a promising feature for antioxidant applications. nih.govresearchgate.net

Compounds that absorb ultraviolet (UV) radiation are vital for stabilizing materials like polymers against photodegradation. Quinoline derivatives inherently absorb light in the UV-visible range. researchgate.net The electronic absorption spectra of quinoline-based compounds typically show bands corresponding to π-π* transitions. researchgate.net These properties make them suitable for use as UV absorbers. researchgate.net The specific absorption characteristics can be tuned by modifying the substituents on the quinoline ring. For instance, the UV-Vis absorption spectra of quinoline derivatives are known to be solvent-dependent, which can be an important factor in their application. researchgate.net The incorporation of a quinoline-2,4-dione moiety into a material can help to dissipate harmful UV energy, thereby preventing the degradation of the material's structural integrity.

The quinoline scaffold is a key component in many fluorescent molecules and has found applications in optical materials, including organic light-emitting diodes (OLEDs). researchgate.netbris.ac.uk The photophysical properties, such as absorption and emission wavelengths, are highly tunable through chemical modification. nih.gov N-alkylation, as in this compound, is known to influence the charge-transfer characteristics of the molecule, which in turn affects its luminescent properties. nih.gov

The stability of polymers and composites can be significantly enhanced by the addition of antidegradants, which often function as antioxidants or UV stabilizers. The antioxidant properties of the quinoline scaffold suggest that this compound and its derivatives could serve as effective antidegradants. researchgate.net They can interrupt the radical chain reactions that lead to polymer degradation. While the use of oligomeric 1,2-dihydroquinolines as antioxidants in rubber has been reported, the application of this compound in this context is a promising but less explored field. researchgate.net The combination of UV absorption and antioxidant capabilities makes this class of compounds particularly interesting for comprehensive material protection. google.comspecialchem.comspecialchem.com

Role as a Privileged Scaffold in Medicinal Chemistry Research and Drug Design

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. nih.gov The quinoline-2,4(1H,3H)-dione core is no exception and has been the subject of extensive research in drug discovery. researchgate.net

Derivatives of quinoline-2,4(1H,3H)-dione have been investigated for a multitude of therapeutic applications. A notable area of research is their activity as modulators of the cannabinoid type 2 receptor (CB2R), which is implicated in inflammatory diseases. acs.org Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the quinoline ring is critical for determining whether a compound acts as an agonist or an antagonist at the CB2R. acs.org

The N1 position, occupied by the butyl group in the title compound, is a key point for molecular diversity in the design of quinoline-2,4(1H,3H)-dione-based therapeutic agents. Altering the substituent at this position can significantly impact the compound's pharmacological profile. Similarly, modifications at other positions of the quinoline ring have led to the discovery of compounds with potent antitumor activity. nih.gov The versatility of the quinoline-2,4(1H,3H)-dione scaffold allows for the systematic exploration of chemical space to optimize biological activity, making it a valuable framework for the development of new therapeutic agents.

Contribution to Structural Modification of Natural Products for Enhanced Properties

The structural modification of natural products is a pivotal strategy in medicinal chemistry and materials science to enhance their inherent biological activities, improve pharmacokinetic profiles, and generate novel compounds with superior properties. Natural products often serve as excellent starting scaffolds due to their structural diversity and biological relevance. The introduction of heterocyclic moieties, such as the quinoline ring system, has been a particularly fruitful approach in this endeavor.

While the broader class of quinoline derivatives has been successfully employed to modify natural products, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the use of This compound for the structural modification of natural products.

General research in the field has demonstrated that the incorporation of a quinoline nucleus can significantly alter the bioactivity of a natural product. For instance, the modification of fraxinellone, a natural product isolated from Dictamnus dasycarpus, with a quinoline moiety has been shown to influence its insecticidal properties. Similarly, the introduction of a quinoline structure to bakuchiol, a meroterpene from Psoralea corylifolia, has been explored to modulate its anti-inflammatory effects.

These examples underscore the potential of the quinoline scaffold in generating novel and more effective derivatives of natural products. The general strategy involves the chemical synthesis of hybrid molecules that conjoin the natural product core with the quinoline ring, thereby creating a new chemical entity with potentially enhanced or altered pharmacological characteristics.

However, specific data on the application of This compound in this context is not available in the reviewed literature. Research on This compound and its derivatives has primarily focused on their synthesis and intrinsic biological activities, rather than their use as a modifying agent for existing natural compounds.

Therefore, while the conceptual framework for such modifications is well-established within the broader field of medicinal chemistry, the specific contribution of This compound to the structural alteration of natural products for enhanced properties remains an unexplored area of research.

Data Table: Examples of Natural Product Modification with Quinoline Moieties

Since no data is available for the specific modification with this compound, the following table provides illustrative examples of how other quinoline derivatives have been used to modify natural products, highlighting the resulting enhanced properties. This is for contextual understanding of the general chemical strategy.

| Natural Product | Modifying Quinoline Moiety | Enhanced/Altered Property | Reference |

| Fraxinellone | Quinoline | Insecticidal activity | |

| Bakuchiol | Quinoline | Anti-inflammatory activity |

Future Directions and Emerging Research Avenues for Quinoline 2,4 1h,3h Dione Chemistry

Development of Novel, Sustainable Synthetic Methodologies

The synthesis of quinoline-2,4(1H,3H)-diones has traditionally relied on classical condensation reactions. However, the future of chemical synthesis lies in the development of sustainable and efficient methodologies.

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. Future research will likely focus on:

Water-based syntheses: Exploring water as a solvent for the synthesis of quinoline-2,4(1H,3H)-diones is a key area of interest. One-pot syntheses starting from anthranilic acid derivatives in water have shown promise for being both eco-efficient and high-yielding.

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com This has been successfully applied to the synthesis of various quinoline (B57606) derivatives and is a promising avenue for the synthesis of N-alkylated quinoline-2,4(1H,3H)-diones. tandfonline.com

Catalyst-free and metal-free reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts is a major goal of green chemistry. tandfonline.com Recent advancements in using simple organic molecules or even catalyst-free conditions under the right solvent and temperature parameters are paving the way for more sustainable production. tandfonline.com

Photochemical Synthesis: The use of light to drive chemical reactions is an emerging area in organic synthesis. A mild and eco-friendly method for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones has been developed using visible light and a reusable photocatalyst. researchgate.net This transition-metal-free approach is both cost-effective and sustainable, offering a glimpse into the future of quinoline-2,4(1H,3H)-dione synthesis. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the core reactivity of the quinoline-2,4(1H,3H)-dione scaffold is relatively well-understood, there remains significant potential for discovering novel reactivity patterns and chemical transformations.

Domino and Cascade Reactions: The development of one-pot reactions that form multiple chemical bonds in a single operation is highly desirable for improving synthetic efficiency. Future work will likely involve the design of novel cascade reactions that allow for the rapid assembly of complex quinoline-2,4(1H,3H)-dione derivatives from simple starting materials.

Modification of the Core Structure: Research into the reactivity of the dione (B5365651) moiety itself could lead to new classes of compounds. For instance, the Perkow reaction has been explored with 3-acyloxyquinoline-2,4(1H,3H)-diones, revealing novel reaction pathways. nih.gov Further exploration of the electrophilic and nucleophilic nature of the carbonyl groups could unlock new synthetic possibilities.

Application of Advanced Spectroscopic and Structural Analysis Techniques

A deeper understanding of the structure-property relationships of quinoline-2,4(1H,3H)-diones is crucial for the rational design of new functional molecules.

Advanced NMR and Mass Spectrometry: The use of advanced 2D and 3D NMR techniques will be instrumental in unambiguously determining the structure of complex quinoline-2,4(1H,3H)-dione derivatives. High-resolution mass spectrometry will continue to be a vital tool for the characterization of novel compounds and for studying their fragmentation patterns.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. Future work should aim to obtain crystal structures of a wider range of quinoline-2,4(1H,3H)-dione derivatives, including those with different N-alkyl substituents like the 1-butyl derivative, to understand the impact of substitution on the solid-state packing and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are becoming increasingly powerful tools for predicting the spectroscopic properties and reactivity of molecules. These in-silico studies can guide synthetic efforts and help in the interpretation of experimental data.

Deeper Mechanistic Understanding of Molecular and Biological Interactions

While numerous biological activities have been reported for quinoline-2,4(1H,3H)-dione derivatives, a detailed mechanistic understanding of their interactions with biological targets is often lacking.

Target Identification and Validation: For derivatives showing promising biological activity, identifying the specific molecular targets is a critical next step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Molecular Docking and Dynamics Simulations: Computational docking studies can provide valuable insights into the binding modes of quinoline-2,4(1H,3H)-dione derivatives with their biological targets. acs.org Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the ligand-receptor complex over time.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, where the structure of the quinoline-2,4(1H,3H)-dione is systematically modified and the effect on biological activity is measured, are essential for optimizing the potency and selectivity of lead compounds. mdpi.com

Expanding Applications in Materials Science, Catalysis, and Chemical Biology

The unique photophysical and chemical properties of the quinoline-2,4(1H,3H)-dione scaffold make it an attractive candidate for a range of applications beyond medicinal chemistry.

Materials Science: The fluorescent properties of some quinoline-2,4(1H,3H)-diones suggest their potential use in the development of novel organic light-emitting diodes (OLEDs), sensors, and imaging agents. Research into tuning the photophysical properties through synthetic modification of the quinoline-2,4(1H,3H)-dione core is a promising area of future work.

Catalysis: The quinoline scaffold can act as a ligand for metal catalysts. The development of novel quinoline-2,4(1H,3H)-dione-based ligands could lead to new catalysts with enhanced activity and selectivity for a variety of organic transformations.

Chemical Biology: The development of quinoline-2,4(1H,3H)-dione-based fluorescent probes could provide powerful tools for studying biological processes in real-time. These probes could be designed to respond to specific analytes or to report on changes in the cellular environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-butylquinoline-2,4(1H,3H)-dione, and how can reaction conditions be fine-tuned to improve yield?

- Methodology : Begin with anthranilic acid derivatives as precursors, employing alkylation (e.g., using 1-bromobutane for the butyl group) followed by cyclization under acidic or basic conditions. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor intramolecular cyclization. Monitor reaction progress via TLC and purify via column chromatography using silica gel with ethyl acetate/hexane gradients .

- Data Note : Yields for analogous quinoline-diones range from 40–75% depending on substituent steric effects .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Identify characteristic signals:

- Quinoline protons (δ 7.5–8.5 ppm for aromatic H),

- Butyl chain (δ 0.9–1.7 ppm for CH2/CH3),

- Dione carbonyls (δ 165–175 ppm in 13C).

- HRMS : Confirm molecular formula (C13H15NO2, expected [M+H]+ = 218.1176).

- IR : Detect carbonyl stretches (~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodology :

- Antimicrobial : Use broth microdilution (MIC assays) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM.

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or HIV reverse transcriptase using fluorescence-based activity assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the butyl substituent in quinoline-dione derivatives?

- Methodology : Synthesize analogs with varying alkyl chain lengths (methyl, pentyl) or branched substituents. Compare bioactivity (e.g., IC50 values in enzyme inhibition) and logP (via HPLC) to correlate hydrophobicity with potency. Computational docking (AutoDock Vina) can model interactions with target enzymes (e.g., quinoline-diones binding to HIV RT’s active site) .

- Case Study : In pyrimidine-diones, elongation beyond butyl reduces solubility but enhances membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-diones across studies?

- Methodology :

- Standardize Assays : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and enzyme batch.

- Meta-Analysis : Compare IC50 values from multiple sources (e.g., 1-butylquinoline-dione’s anticancer activity in MCF-7 ranges 20–50 µM due to assay endpoints) .

- Validate Mechanisms : Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity.

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the butyl chain).

- MD Simulations : Simulate liver microsome interactions (GROMACS) to identify vulnerable bonds.

- In Vitro Validation : Incubate with rat liver microsomes and analyze metabolites via LC-MS .

Q. What advanced techniques characterize crystallographic or electronic properties of this compound?

- Methodology :

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., dione carbonyls forming intermolecular H-bonds).

- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) to map electrostatic potential surfaces and predict reactivity .

Methodological Considerations

- Synthesis : Prioritize regioselective alkylation to avoid byproducts (e.g., N- vs. O-alkylation) .

- Analytical : Use deuterated DMSO for NMR to prevent solvent interference with aromatic protons .

- Biological : Include positive controls (e.g., doxorubicin for cytotoxicity assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products